6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone
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Description
Molecular Structure Analysis
The molecular structure of 6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of 6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone are not explicitly mentioned in the search results .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone derivatives are explored for their synthetic accessibility and functionalization. Pattison et al. (2009) discuss the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various substituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This methodology highlights the potential of pyridazinone derivatives in the drug discovery process, offering a versatile platform for generating a wide array of polyfunctional systems (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Biological Activities and Applications
The biological activities of pyridazinone derivatives have been extensively studied, focusing on their potential as therapeutic agents. For instance, research on pyridazinone derivatives demonstrates their application as insect growth regulators and herbicides. Yun (2008) designed and synthesized 5-benzoylphenylurea-3(2H)-pyridazinones, showing good activity against locusts, indicating their potential as insect growth regulators (Yun, 2008). Hilton et al. (1969) explored the modes of action of pyridazinone herbicides, revealing their inhibitory effects on photosynthesis in barley, suggesting their use in agricultural applications (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Furthermore, the antihypertensive and cardiotonic properties of certain pyridazinone derivatives have been reported, indicating their relevance in cardiovascular drug development. Bergmann and Gericke (1990) synthesized and evaluated the antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds, finding potent antihypertensive effects, which could pave the way for new treatments for cardiovascular diseases (Bergmann & Gericke, 1990).
properties
IUPAC Name |
6-[(E)-2-phenylethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydropyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O/c21-20(22,23)17-8-4-7-16(13-17)14-25-19(26)12-11-18(24-25)10-9-15-5-2-1-3-6-15/h1-10,13H,11-12,14H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZRWVUIEJFFRI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone |
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